
TD 1 (peptide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was the first peptide discovered using phage display technology to enhance transdermal delivery of macromolecules . This peptide has gained significant attention due to its ability to overcome the skin barrier and facilitate the delivery of hydrophilic macromolecules, such as proteins, through the skin .
準備方法
Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.
化学反応の分析
Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Thiol-Disulfide Exchange: Dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products:
Peptide Fragments: Cleavage reactions yield peptide fragments.
Disulfide-Linked Peptides: Thiol-disulfide exchange reactions can form disulfide-linked peptides.
科学的研究の応用
Key Applications
-
Transdermal Delivery of Neurotoxins
- Case Study : A study demonstrated that TD 1 could effectively facilitate the transdermal delivery of botulinum neurotoxin type A (BoNT-A) through intact skin. This method allows for non-invasive administration, reducing inflammation caused by nociceptor activation in the skin. The results indicate a significant reduction in pain responses when BoNT-A was coadministered with TD 1 .
-
Protein Delivery
- Research Findings : TD 1 has been shown to mediate transdermal protein delivery effectively. In experiments with fusion proteins like human epidermal growth factor (hEGF), TD 1's activity was inhibited by energy inhibitors, confirming its reliance on cellular energy for function . This characteristic positions TD 1 as a promising candidate for developing new transdermal drugs targeting various conditions.
-
Gene-Drug Delivery Systems
- Innovative Approaches : Recent studies have explored conjugating liposomes with TD 1 to target melanoma cells specifically. This approach aims to enhance the efficacy of gene-drug delivery systems, particularly for patients with BRAF mutations, demonstrating TD 1's versatility beyond simple drug delivery to complex therapeutic applications .
Comparative Analysis of Applications
Application Area | Mechanism | Outcomes/Findings |
---|---|---|
Transdermal Delivery of BoNT-A | Facilitates penetration through skin | Non-invasive administration reduces inflammation |
Protein Delivery | Energy-dependent permeation | Effective delivery of hEGF; inhibited by energy blockers |
Gene-Drug Delivery | Liposome conjugation with TD 1 | Targeted therapy for melanoma; enhances efficacy |
Future Directions and Research Opportunities
The ongoing research into TD 1's capabilities suggests several future directions:
- Expanded Therapeutic Uses : Further exploration into its application for delivering other therapeutic peptides and proteins could revolutionize treatment methodologies across various medical fields.
- Combination Therapies : Investigating TD 1 in combination with other delivery systems may enhance therapeutic outcomes, particularly in oncology and chronic pain management.
- Optimization Studies : Continued studies focusing on optimizing the peptide structure and delivery mechanisms will be crucial for maximizing efficacy and minimizing side effects.
作用機序
TD 1 (peptide) enhances transdermal delivery by interacting with skin proteins and creating transient openings in the skin barrier . It binds to the Na+/K±ATPase beta-subunit (ATP1B1) and interacts with keratin in the skin, facilitating the penetration of macromolecules . This mechanism allows hydrophilic molecules to bypass the stratum corneum and reach deeper layers of the skin .
類似化合物との比較
Cell-Penetrating Peptides (CPPs): Peptides like polyarginine and TAT peptide also enhance cellular uptake of macromolecules.
Skin Penetration Enhancement Peptides (SPEPs): Peptides such as SPACE peptide and dermis-localizing peptides share similar functions.
Uniqueness of TD 1 (Peptide): TD 1 (peptide) is unique in its ability to enhance transdermal delivery specifically through the skin barrier, making it particularly valuable for transdermal drug delivery applications . Its discovery using phage display technology also sets it apart from other peptides .
生物活性
TD-1 is a synthetic peptide that has garnered attention for its unique biological properties, particularly in enhancing drug delivery across biological barriers. This article delves into the biological activity of TD-1, focusing on its mechanisms of action, applications in drug delivery, and significant research findings.
TD-1 (sequence: AC-SSSPSKH-CG) is characterized by its ability to penetrate the stratum corneum (SC) and facilitate the systemic uptake of therapeutic agents when applied topically. Its mechanism involves interactions with cellular membranes, promoting the translocation of macromolecules such as siRNA and botulinum neurotoxin type A (BoNT-A) through intact skin .
Biological Activity Overview
The biological activity of TD-1 can be summarized as follows:
- Cell Penetration : TD-1 enhances the delivery of various macromolecules into cells by overcoming cellular membrane barriers.
- Transdermal Delivery : It effectively facilitates the transdermal delivery of therapeutic agents, making it a promising candidate for treating skin diseases and enhancing systemic drug absorption.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although further research is required to elucidate these effects fully.
Case Studies
Several studies have highlighted the efficacy of TD-1 in various applications:
- Transdermal Drug Delivery : A study demonstrated that coadministration of TD-1 with BoNT-A resulted in significant transdermal absorption through intact skin, indicating its potential for cosmetic and therapeutic applications .
- siRNA Delivery : In vitro experiments showed that TD-1 conjugated with siRNA led to significant gene knockdown in endothelial cells, outperforming controls without the peptide .
- Enhanced Systemic Uptake : Research indicated that TD-1 could enhance the systemic uptake of topically applied drugs, marking it as a novel agent in transdermal drug delivery systems .
Data Tables
Study | Findings | Application |
---|---|---|
Chen et al. (2011) | Demonstrated TD-1's ability to penetrate SC and enhance drug uptake | Transdermal drug delivery |
Morris et al. (2020) | Showed effective gene knockdown using TD-1 conjugated with siRNA | Gene therapy |
Singh et al. (2023) | Facilitated transdermal delivery of BoNT-A | Cosmetic applications |
The mechanisms by which TD-1 exerts its biological activity include:
- Cell Membrane Interaction : TD-1 interacts with lipid bilayers, facilitating membrane permeability and allowing for the internalization of conjugated therapeutic agents.
- Endosomal Escape : Upon cellular uptake, TD-1 may assist in escaping endosomal degradation pathways, thereby increasing the bioavailability of delivered drugs .
特性
CAS番号 |
918629-48-8 |
---|---|
分子式 |
C₄₀H₆₆N₁₄O₁₆S₂ |
分子量 |
1063.17 |
配列 |
One Letter Code: ACSSSPSKHCG |
同義語 |
TD 1 (peptide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。